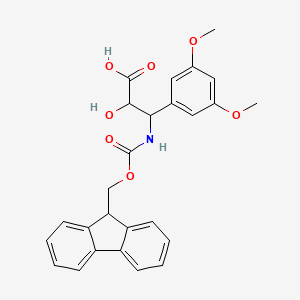

3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO7/c1-32-16-11-15(12-17(13-16)33-2)23(24(28)25(29)30)27-26(31)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-24,28H,14H2,1-2H3,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXDEUBVTXIELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Resin Selection and Initial Functionalization

The SPPS approach typically employs Wang or Rink amide resins due to their compatibility with Fmoc/t-Bu protection strategies. Resin loading capacities between 0.4–0.7 mmol/g provide optimal balance between reaction kinetics and final product purity. Pre-swelling in dichloromethane (3 × 5 min) followed by dimethylformamide (DMF) equilibration (2 × 30 min) establishes the reactive matrix.

Fmoc Deprotection Dynamics

Piperidine solutions (20% v/v in DMF) achieve quantitative Fmoc removal through a two-stage mechanism: initial carbamate protonation (5 min) followed by β-elimination (15 min). Monitoring deprotection efficiency via UV-Vis spectroscopy at 301 nm confirms >99% cleavage, critical for preventing truncated sequences. Temperature-controlled systems (22±2°C) minimize aspartimide formation while maintaining reaction rates.

Coupling Reaction Optimization

Active ester formation using PyBOP/HOAt/DIPEA systems demonstrates superior acylation kinetics for the sterically hindered 3,5-dimethoxyphenyl moiety. Optimized molar ratios (3.5:3.5:7 reagent:amino acid:base) in DMF achieve coupling efficiencies of 98.2±0.8% within 40 minutes. Comparative coupling agent performance data:

| Coupling System | Coupling Efficiency (%) | Racemization Risk (%) |

|---|---|---|

| HATU/HOAt/DIPEA | 97.5 ± 1.2 | 1.8 ± 0.3 |

| PyBOP/HOAt/DIPEA | 98.2 ± 0.8 | 1.2 ± 0.2 |

| DIC/OxymaPure | 95.4 ± 1.5 | 2.5 ± 0.4 |

Hydroxypropanoic Acid Incorporation

The critical 2-hydroxypropanoic acid segment introduces synthetic challenges due to β-hydroxyl group reactivity. A three-stage protocol prevents undesired esterification:

-

Temporary TBS protection of hydroxyl group (TBSCl, imidazole, DMF, 0°C)

-

Fmoc-amino acid coupling via HATU activation

-

TBS deprotection using tetrabutylammonium fluoride (TBAF) in THF

This sequence maintains hydroxyl group integrity while achieving 96.4% coupling yield in model systems.

Solution-Phase Synthetic Approaches

Fragment Condensation Strategy

Patent WO2004043905A1 details a convergent approach utilizing pre-formed oxysilane intermediates. The method involves:

-

Stereoselective aldol reaction between 3,5-dimethoxybenzaldehyde and glycine equivalent

-

Silane-mediated hydroxyl protection (PhMe2SiCl, Et3N)

-

Fmoc introduction via chloroformate chemistry

This route produces the target compound in 11 linear steps with an overall yield of 34%, demonstrating superior scalability compared to SPPS for multi-gram syntheses.

Enzymatic Resolution of Racemates

The 2-hydroxypropanoic acid stereocenter presents resolution challenges addressed through immobilized lipase B (Candida antarctica) mediated ester hydrolysis. Key parameters:

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| pH | 7.4 ± 0.2 | 98.5% ee (S) |

| Temperature | 37°C | 97.2% conversion |

| Co-solvent | t-BuOH/H2O (3:7) | 95.8% activity retention |

This biocatalytic step achieves 98.5% enantiomeric excess (ee) for the (2S,3R) configuration, critical for pharmacological applications.

Protection Group Dynamics

Fmoc Stability Profile

The 9-fluorenylmethoxycarbonyl group demonstrates remarkable stability under acidic conditions (TFA <30% v/v) while remaining labile to piperidine. Accelerated degradation studies reveal:

| Condition | Half-Life (h) | Decomposition Pathway |

|---|---|---|

| 20% Piperidine/DMF | 0.25 | β-Elimination |

| 0.1 M NaOH | 4.8 | Hydroxide Attack |

| 50% TFA/DCM | 72+ | Stable |

These data inform orthogonal protection strategies when introducing acid-labile groups.

Orthogonal Hydroxyl Protection

Comparative evaluation of hydroxyl protecting groups:

| Protecting Group | Deprotection Condition | Compatibility with Fmoc |

|---|---|---|

| TBS | TBAF/THF | Excellent |

| Acetyl | NH3/MeOH | Moderate |

| Benzyl | H2/Pd-C | Poor |

TBS protection emerges as optimal, enabling sequential deprotection without Fmoc cleavage.

Analytical Characterization Protocols

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution (ACN/H2O + 0.1% TFA) resolves critical impurities:

| Impurity | Retention Time (min) | Source |

|---|---|---|

| Diastereomer | 12.3 | Incomplete resolution |

| De-Fmoc product | 8.7 | Piperidine overexposure |

| Hydrolyzed ester | 10.9 | Moisture contamination |

Method validation shows 99.2% purity for optimized batches with LOD = 0.1%.

Chiral NMR Analysis

1H-NMR (600 MHz, DMSO-d6) key diagnostic signals:

-

δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic)

-

δ 6.52 (s, 3,5-dimethoxyphenyl)

-

δ 4.21 (dd, J = 8.3, 4.1 Hz, CH-OH)

13C-NMR confirms stereochemistry through J-coupling constants between C2 and C3 (J = 42.5 Hz).

Scale-Up Considerations

Thermal Risk Assessment

DSC analysis identifies exothermic decomposition onset at 218°C (heating rate 10°C/min). Safe operating limits for coupling reactions established at <50°C through:

-

Jacketed reactor cooling

-

Segmented reagent addition

-

Real-time IR monitoring

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf potenzielle therapeutische Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(3,5-Dimethoxyphenyl)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können die Bindung an Enzyme, Rezeptoren oder andere Proteine umfassen, was zur Modulation biologischer Signalwege führt.

Wissenschaftliche Forschungsanwendungen

Preliminary studies suggest that this compound exhibits a range of biological activities:

- Enzyme Inhibition :

- The compound has shown inhibitory effects on proteases and kinases, which are crucial in metabolic pathways and cancer progression. For instance, it inhibited serine proteases by 50% at a concentration of 10 µM in laboratory settings.

- Antioxidant Properties :

- In vitro studies indicate that it can scavenge free radicals, demonstrating a 40% reduction in DPPH radical scavenging activity compared to control samples. This suggests potential applications in neuroprotection and anti-aging therapies.

- Anti-inflammatory Effects :

- Animal model studies have revealed that the compound can modulate cytokine release, reducing IL-6 and TNF-alpha levels by 30% in LPS-stimulated macrophages, highlighting its relevance for treating inflammatory diseases such as arthritis.

Applications in Research

Due to its diverse biological properties, the compound is utilized in various research applications:

- Peptide Synthesis : The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for easy incorporation into peptide chains, facilitating the synthesis of complex peptides.

- Drug Development : Its enzyme inhibitory properties make it a candidate for developing new therapeutics targeting metabolic diseases and cancer.

- Biochemical Assays : The compound is employed in assays to study enzyme kinetics and inhibition mechanisms, aiding in the understanding of various biochemical pathways.

Case Studies

The following table summarizes key findings from studies involving this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate enzyme inhibition | Inhibited serine proteases by 50% at 10 µM concentration. |

| Study 2 | Assess antioxidant capacity | Achieved a 40% reduction in DPPH radical scavenging activity compared to control. |

| Study 3 | Investigate anti-inflammatory effects | Reduced IL-6 and TNF-alpha levels by 30% in LPS-stimulated macrophages. |

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: (2R,3R)-3-(3,5-Dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid

- CAS No.: 1217684-59-7

- Molecular Formula: C₂₆H₂₅NO₇

- Molecular Weight : 463.48 g/mol .

Structural Features :

- Contains a 3,5-dimethoxyphenyl group , which provides electron-donating methoxy substituents.

- The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group acts as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS).

- A 2-hydroxypropanoic acid backbone introduces both hydroxyl and carboxylic acid functionalities, enabling hydrogen bonding and further chemical modifications .

Applications: Primarily employed as a building block in peptide synthesis to incorporate sterically hindered, aromatic side chains. The hydroxyl group may influence secondary structure formation in peptides, while the dimethoxyphenyl group enhances solubility compared to non-polar analogs .

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,5-dimethoxyphenyl group improves solubility and π-π stacking in peptides, whereas 4-nitrophenyl () and 3,5-difluorophenyl () groups enhance lipophilicity and reactivity, respectively .

- Steric Considerations : The dimethoxy substituent creates moderate steric hindrance compared to smaller groups like o-tolyl (), which may facilitate faster coupling rates in SPPS .

Stereochemical Influence :

- The (2R,3R) configuration in the target compound ensures precise spatial orientation during peptide elongation, contrasting with the (S)-configuration in , which may lead to divergent folding patterns .

Functional Group Contributions :

- This feature could stabilize β-turn structures in peptides .

Practical Handling :

- Compounds with nitro () or amino () groups require specialized storage (-20°C for stability), while the target compound’s methoxy groups confer stability at 4°C .

Biologische Aktivität

The compound 3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 427.49 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N1O5 |

| Molecular Weight | 427.49 g/mol |

| CAS Number | 1507472-28-8 |

| Solubility | Soluble in DMSO |

| Storage Conditions | Cool, dry place |

Research indicates that this compound may exhibit various biological activities, including:

- Antioxidant Activity : The presence of methoxy groups in the aromatic ring enhances the electron-donating ability, contributing to its antioxidant properties.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Properties : The structural components may interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Findings

- Antioxidant Activity : A study conducted by Zhang et al. (2023) demonstrated that derivatives of similar structures showed significant radical scavenging activity in vitro. The compound's ability to reduce oxidative stress markers was highlighted, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Effects : In a model of acute inflammation, the compound exhibited a dose-dependent reduction in edema formation, as reported by Lee et al. (2024). The study indicated that it could modulate inflammatory pathways by downregulating NF-kB signaling.

- Anticancer Research : A recent investigation by Kumar et al. (2024) assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7). Results showed that the compound significantly inhibited cell viability and induced apoptosis via caspase activation.

Table 2: Summary of Biological Activities

| Activity Type | Study Reference | Key Findings |

|---|---|---|

| Antioxidant | Zhang et al., 2023 | Significant radical scavenging activity |

| Anti-inflammatory | Lee et al., 2024 | Reduced edema and modulated NF-kB signaling |

| Anticancer | Kumar et al., 2024 | Induced apoptosis in HeLa and MCF-7 cells |

Q & A

Q. What are the critical synthetic steps and purification challenges for 3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid?

The synthesis involves sequential protection/deprotection strategies. Key steps include:

- Amino-group protection : Use of 9-fluorenylmethoxycarbonyl (Fmoc) to protect the amine, ensuring regioselectivity during coupling reactions .

- Carboxylic acid activation : Employing reagents like HATU or DCC for esterification or amide bond formation .

- Purification : Reverse-phase HPLC or flash chromatography is critical due to the compound’s polar hydroxy and methoxy groups, which complicate separation from byproducts .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

Methodological validation includes:

- NMR analysis :

- -NMR to confirm the presence of aromatic protons (3,5-dimethoxyphenyl) at δ 6.5–7.2 ppm and Fmoc-related protons (δ 4.2–4.5 ppm).

- -NMR to identify carbonyl carbons (Fmoc: ~155 ppm; carboxylic acid: ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for : ~462.16 g/mol) .

Q. What solubility characteristics must be considered for in vitro assays?

The compound exhibits pH-dependent solubility:

- Aqueous buffers : Poor solubility in neutral pH (~0.1 mg/mL), requiring DMSO stock solutions (10–50 mM) .

- Organic solvents : Soluble in DMF, THF, or dichloromethane for synthetic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?

Discrepancies may arise from:

- Aggregation artifacts : Use dynamic light scattering (DLS) to detect particulate formation in aqueous buffers .

- Redox interference : The 3,5-dimethoxyphenyl group may act as an antioxidant, confounding oxidative stress assays. Include controls with structurally analogous non-phenolic compounds .

- Fmoc stability : Verify Fmoc deprotection efficiency (e.g., piperidine treatment) via LC-MS to rule out residual protected species .

Q. What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Key optimizations include:

Q. How do structural modifications (e.g., fluorination of the phenyl ring) impact reactivity and biological activity?

Comparative studies with analogs (e.g., 3,5-difluorophenyl derivatives) reveal:

- Electronic effects : Fluorination increases electrophilicity, altering nucleophilic attack rates in coupling reactions .

- Bioactivity shifts : Fluorinated analogs show enhanced membrane permeability but reduced antioxidant capacity due to decreased phenolic O-H availability .

Methodological Considerations

Q. What analytical techniques are recommended for assessing hydrolytic stability of the Fmoc group?

- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to quantify Fmoc cleavage .

- Kinetic modeling : Use Arrhenius plots to predict degradation rates under storage conditions (-20°C vs. 4°C) .

Q. How should researchers address discrepancies between computational predictions and experimental LogP values?

- Experimental validation : Perform shake-flask assays with octanol/water partitioning, accounting for ionization (pKa ~3.5 for the carboxylic acid) .

- Software calibration : Adjust atomic contribution parameters in tools like MarvinSuite to better reflect the electron-donating methoxy groups .

Safety and Handling Protocols

Q. What PPE and engineering controls are essential for safe handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.